molecular formula C19H12N4O4S B2989757 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 377057-92-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Katalognummer: B2989757
CAS-Nummer: 377057-92-6
Molekulargewicht: 392.39
InChI-Schlüssel: MPGNHJUKJDMTTO-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile” (hereafter referred to as the target compound) is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group and a benzo[d][1,3]dioxol-5-ylamino moiety. This article provides a detailed comparison of the target compound with structurally analogous derivatives, focusing on synthesis, substituent effects, and biological relevance.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-4-5-17-18(7-14)27-11-26-17)19-22-16(10-28-19)12-2-1-3-15(6-12)23(24)25/h1-7,9-10,21H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNHJUKJDMTTO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The molecular formula for this compound is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S with a molecular weight of approximately 373.43 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an amino group, a thiazole ring, and an acrylonitrile component, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer properties. For example:

  • Inhibition of Angiogenesis : Research has shown that derivatives of benzo[d][1,3]dioxole can inhibit angiogenesis, which is crucial in tumor growth and metastasis. A study highlighted that related compounds could effectively block vascular endothelial growth factor receptor (VEGFR) activity, leading to decreased tumor vascularization and growth .
  • Cell Line Studies : Various derivatives have been tested against multiple cancer cell lines. For instance, compounds with similar structural features were evaluated for their cytotoxic effects on breast and lung cancer cell lines, demonstrating IC50 values in the low micromolar range .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Certain studies suggest that this compound may inhibit specific protein kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been observed that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Drug Resistance : Some derivatives have shown potential in overcoming chemoresistance by inhibiting P-glycoprotein efflux pumps .

Study 1: In Vitro Analysis

A study conducted on a series of thiazole-containing compounds demonstrated that those with the benzo[d][1,3]dioxole moiety exhibited enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed an IC50 value of approximately 2.5 µM against MCF-7 cells, indicating potent activity.

Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that administration of related compounds led to significant tumor size reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through the inhibition of angiogenesis.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
CytotoxicityIC50 = 2.5 µM (MCF-7 cells)
AngiogenesisInhibition of VEGFR activity

Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureActivity Level
Compound ABenzo[d][1,3]dioxole + ThiazoleHigh
Compound BBenzo[d][1,3]dioxole + NitroModerate

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The target compound shares a common scaffold with several acrylonitrile-thiazole derivatives, differing primarily in the substituents on the thiazole ring and the aromatic amine group. Key structural analogs include:

Compound Name Thiazole Substituent Aromatic Amine Group Molecular Weight Key Features
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile 3,4-Dichlorophenyl Benzo[d][1,3]dioxol-5-ylamino ~416.3 Chlorine substituents (electron-withdrawing) instead of nitro group
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile Phenyl 2-Fluoro-5-nitroanilino Not reported Fluorine and nitro groups on the aniline moiety
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile None 4-(Dimethylamino)phenyl 305.39 Electron-donating dimethylamino group on phenyl ring
2-(1,3-Benzothiazol-2-yl)-3-[4-(N-methyl,N-etoxy-amino)aminophenyl]acrylonitrile None 4-(N-methyl,N-etoxy-amino)phenyl Not reported Ether and methylamino groups enhancing solubility

Key Observations :

  • The benzo[d][1,3]dioxol-5-ylamino moiety is conserved in some analogs, suggesting its role in π-π stacking or hydrogen bonding in biological systems .

General Procedure (Adapted from ) :

Reactants : 2-(benzo[d]thiazol-2-yl)acetonitrile + substituted aromatic aldehyde.

Solvent: Ethanol or methanol.

Catalyst : Triethylamine or piperidine (0.2–5 mol%).

Conditions : Stirring at room temperature for 3–24 hours.

Isolation: Filtration and washing with hexane/ethanol mixtures.

Example :

  • The target compound likely derives from 2-(4-(3-nitrophenyl)thiazol-2-yl)acetonitrile and benzo[d][1,3]dioxol-5-ylamine aldehyde under similar conditions .
  • In contrast, dichlorophenyl analogs (e.g., ) use 3,4-dichlorobenzaldehyde, highlighting the modularity of this synthetic route.

Electronic and Substituent Effects

Substituents on the thiazole and aromatic amine groups significantly influence electronic properties:

  • Nitro Group (Target Compound) :

    • Strong electron-withdrawing effect via resonance and induction.
    • May increase electrophilicity of the acrylonitrile double bond, enhancing reactivity in biological systems .
  • Chlorine (3,4-Dichlorophenyl Analogs) :

    • Moderate electron-withdrawing effect; may improve lipophilicity and membrane permeability .

Computational Insights : Density functional theory (DFT) studies on similar compounds (e.g., ) suggest that electron-withdrawing groups stabilize the LUMO, facilitating charge-transfer interactions in antioxidant or cytotoxic mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile?

  • Answer : The compound is typically synthesized via aldol condensation between a substituted thiazole-2-carbonitrile and benzo[d][1,3]dioxol-5-amine derivatives. Key steps include:

  • Reacting 4-(3-nitrophenyl)thiazole-2-carbonitrile with benzo[d][1,3]dioxol-5-amine in polar aprotic solvents (e.g., DMSO or DMF) using piperidine as a base catalyst under reflux (80–100°C).
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the (E)-isomer .
    • Validation : Structural confirmation is achieved through ¹H/¹³C NMR and FT-IR to verify acrylonitrile linkage and stereochemistry .

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer : A multi-technique approach is used:

  • NMR : ¹H NMR confirms aromatic proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, benzo[d][1,3]dioxol protons at δ 5.9–6.1 ppm). ¹³C NMR identifies nitrile (C≡N) at ~115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 405.05 for C₁₉H₁₂N₄O₄S) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity and yield?

  • Answer :

  • Solvent Effects : Higher-polarity solvents (e.g., DMSO) stabilize transition states, favoring (E)-isomer formation .
  • Catalyst Screening : Replacing piperidine with DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates and selectivity via stronger base-mediated deprotonation .
  • Kinetic Control : Lower temperatures (40–60°C) and shorter reaction times (2–4 h) minimize thermal isomerization .
    • Validation : Monitor reaction progress via TLC/HPLC and compare isomer ratios using NOESY NMR .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and nitro-group electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water mixtures) to predict solubility and aggregation behavior .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antiviral) be resolved?

  • Answer :

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., MTT assays in HeLa vs. HepG2 cells, IC₅₀ comparisons) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with methoxy or halogens) to isolate critical pharmacophores .
  • Molecular Docking : Target-specific simulations (e.g., HER2 kinase or viral protease binding pockets) explain selectivity .

Q. What strategies enhance aqueous solubility for in vivo studies without compromising bioactivity?

  • Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate at the thiazole C4 position) via nucleophilic substitution .
  • Nanoformulations : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Validation : Measure logP (octanol/water partition coefficient) and conduct pharmacokinetic studies in rodent models .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others emphasize antiviral effects?

  • Analysis :

  • Target Overlap : The compound’s nitro-thiazole moiety may inhibit both topoisomerase II (anticancer) and viral polymerases (antiviral) .
  • Concentration Dependency : Low µM concentrations may selectively target cancer cells, while higher doses exhibit broad-spectrum antiviral effects .
  • Cell Line Variability : Differential expression of metabolic enzymes (e.g., cytochrome P450) across cell lines alters prodrug activation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.